N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide belongs to the class of aryl sulfonamides, specifically characterized by the presence of a benzamide group. While a comprehensive description is limited by available data, it exhibits promising antiproliferative activity against human cancer cell lines. [] This suggests its potential relevance for scientific research in the context of cancer biology and drug development.
Synthesis Analysis
Aryl Sulfonamide Formation: This likely involves reacting a 3-aminobenzamide derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base. [, , ]
N-Cyclopropylation: Introduction of the N-cyclopropyl group could be achieved by reacting the aryl sulfonamide intermediate with cyclopropyl bromide or a similar reagent in suitable conditions. [, ]
Applications
While N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide's specific applications are not detailed in the provided literature, its potent antiproliferative activity in human cancer cell lines [] suggests potential applications in cancer research:
Compound Description: This compound exhibited potent antiproliferative activity in the low micromolar range against two human cancer cell lines []. It demonstrated microtubule-destabilizing activity, causing cell cycle arrest in the G2/M phase and microtubule depolymerization []. Additionally, it showed resistance to the P-glycoprotein drug efflux pump, suggesting potential for overcoming multidrug resistance [].
Compound Description: CGS 25966 is a known broad-spectrum matrix metalloproteinase (MMP) inhibitor []. It exhibits high inhibitory potency against MMP-2, MMP-8, MMP-9, and MMP-13 [].
Compound Description: Similar to CGS 25966, CGS 27023A acts as a broad-spectrum MMP inhibitor, demonstrating high potency against MMP-2, MMP-8, MMP-9, and MMP-13 [].
2-amino-N-(4-methoxyphenyl)benzamide
Compound Description: This compound’s crystal structure has been reported, but its biological activity is not detailed in the provided abstract [].
N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Derivatives
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity []. While they showed low activity against common bacteria and fungi in agar diffusion assays, some derivatives exhibited bactericidal and fungicidal activity at higher concentrations in liquid media [].
Compound Description: Synthesized and characterized for its antiproliferative activity, this compound demonstrated significant inhibitory effects against several cancer cell lines []. Its structure was confirmed by single-crystal X-ray diffraction [].
Compound Description: This compound's crystal structure was determined, revealing a distorted tetrahedral geometry around the sulfur atom of the sulfonyl group []. The molecule forms intermolecular N—H⋯O hydrogen bonds between amino and carbonyl groups [].
(+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide
Compound Description: These compounds were synthesized asymmetrically, and their absolute configurations were determined using nuclear Overhauser enhancement (nOe) experiments []. Both possess an (R)-configuration at the spirocarbon [].
Compound Description: This series of compounds demonstrated potent inhibitory activity against jack bean urease, exceeding the activity of the standard inhibitor thiourea []. In silico molecular docking studies indicated favorable binding interactions with the enzyme's active site [].
Compound Description: This compound emerged as a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM []. It also displayed inhibitory activity against h-NTPDase3 with an IC50 concentration of 0.72 ± 0.11 μM []. Molecular docking studies revealed significant interactions with amino acids in the homology models of the respective h-NTPDase proteins [].
Compound Description: This compound effectively blocked h-NTPDase8, exhibiting an IC50 value of 0.28 ± 0.07 μM [].
4-amino- [N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzene sulfonamide (a1), and other 1,3,4-Thiadiazol Derivatives
Compound Description: These compounds, synthesized from a common precursor, were evaluated for their anticonvulsant activity using the maximal electroshock method (MES) []. They showed promising anticonvulsant activity [].
2-chloro-5- [3,6-dihydro-3-methyl-2,6-dioxo-4- (trifluoromethyl)-1-(2h) - pyrimidinyl] -4-fluoro -n - [[methyl - (1-methylethyl) amino] sulfonyl] crystalline form of the benzamide, and its hydrate
Compound Description: These compounds represent a crystalline form [] and hydrates [] of a phenyluracil derivative, primarily studied for their application in crop protection formulations.
4-methyl-N-{4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide and its halogenated/thiocyanated derivatives
Compound Description: This series of compounds explored the reactivity of the quinoid ring system []. Reaction with hydrogen halides led to the aromatization of the quinoid ring, while thiocyanate addition was only observed in derivatives with a free ortho-position relative to the carbonyl group [].
Compound Description: This series of compounds, designed to incorporate both sulfonamide and benzamide pharmacophores, exhibited significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) [].
Compound Description: BRL 20596 is an anilide analog of the substituted benzamide clebopride, a dopamine antagonist with gastric motility-stimulating properties [, ]. Despite lacking the gastric effects of clebopride, BRL 20596 retains potent central dopamine antagonist activity [, ]. This suggests that the reversed amide bond in anilides might not be detrimental to their interaction with central dopamine receptors [, ].
1,3-Benzoselenazoles
Compound Description: Synthesized from bis[3-amino-N-(aryl)benzamide-2-yl] diselenides and various aryl aldehydes, these compounds exhibited glutathione peroxidase (GPx)-like antioxidant activity and were investigated as potential pancreatic lipase (PL) inhibitors in silico [].
Benzamide Derivatives with Imidazolyl Substituents
Compound Description: These compounds were designed to inhibit ABL1, ABL2, and BCR-ABL1 kinases []. They feature various substituents, including imidazolyl groups, on the benzamide core.
Compound Description: This orally available GPR40 full agonist effectively stimulates insulin secretion and GLP-1 release, showing potential for treating type 2 diabetes mellitus [].
Compound Description: AZD7624 is a p38 inhibitor that has been in phase IIa clinical trials for treating chronic obstructive pulmonary disease. Its crystal structure exhibits disorder, posing challenges in its characterization [].
Compound Description: This series of 1,4‐naphthoquinone derivatives, containing a phenylaminosulfanyl moiety, exhibited potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7 [].
Compound Description: These compounds, synthesized with varying substituents on the phenyl ring, were evaluated for their cytotoxic effects on MCF-7, MDA-MB-231, and Ishikawa cancer cell lines [].
Compound Description: YM-43611 is a potent dopamine D3 and D4 receptor antagonist with antipsychotic activity. It displays high affinity for D3 and D4 receptors while exhibiting selectivity over D2 and other neurotransmitter receptors [].
Compound Description: ABT-737 is a BH3-mimetic that inhibits the antiapoptotic proteins Bcl-2 and Bcl-xL. This study found that ABT-737 treatment increased the expression of the proapoptotic protein Bad by stabilizing it and preventing its rapid turnover [].
Compound Description: BAY 58-2667, also known as cinaciguat, is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic []. It binds to sGC when its native haem is oxidized or removed, activating the enzyme and protecting it from degradation [].
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4-(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)
Compound Description: Also known as ataciguat, HMR 1766 acts as a haem-independent sGC activator [, ]. Unlike BAY 58-2667, it does not require haem removal to activate sGC, making it effective even when haem is oxidized [].
Compound Description: BAY 41-2272 functions as a haem-dependent sGC stimulator, enhancing the enzyme's activity in the presence of NO [, ]. It requires haem to be present for its action, making it ineffective when haem is oxidized or absent [].
Compound Description: Cpd118 is a potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor, exhibiting significant glucose-lowering effects in diabetic mice and rats []. It showed high oral bioavailability and a favorable pharmacokinetic profile [].
Compound Description: Rolipram is a phosphodiesterase inhibitor that elevates intracellular cAMP levels. This study used rolipram to demonstrate that the A2A adenosine receptor (A2AAR) specifically modulates T cell activation and does not affect rolipram's mechanism of action [, ].
Compound Description: This series of compounds exhibited prominent inhibitory activity against the enzyme acetylcholinesterase, with some derivatives displaying IC50 values in the low micromolar range [].
4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (1–20), and
Compound Description: These series of compounds, derived from indapamide, were synthesized and evaluated for their anticancer and carbonic anhydrase inhibitory activities. Compound 12, specifically, exhibited pro-apoptotic activity in melanoma cell lines and inhibited various human carbonic anhydrase isoforms [].
Compound Description: This compound's crystalline form was studied, highlighting its potential use in treating cancer and other proliferative diseases [].
Compound Description: This compound represents a new generation of EGFR inhibitors, specifically targeting L858R, T790M, and exon 19 deletion activating mutants, showing potential for treating EGFR mutant activity-mediated diseases, particularly non-small cell lung cancer [].
Compound Description: These compounds were identified in the methanolic extract of Aeromonas hydrophila, which exhibited antibacterial and antifungal activity [].
Compound Description: Mefluidide is a plant growth regulator that effectively reduces the growth of annual bluegrass when applied at specific intervals. This study found that its effectiveness in controlling anthracnose disease in annual bluegrass was enhanced when combined with other plant growth regulators and nitrogen fertilization [].
Compound Description: Trinexapac-ethyl is another plant growth regulator studied for its effects on anthracnose disease in annual bluegrass. Similar to mefluidide, its effectiveness was enhanced when applied in combination with other treatments [, ].
Compound Description: This compound is a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. Its synthesis involves a multi-step process starting from 4-methylol-N-[4-methyl-3-aminophenyl]benzamide [].
Compound Description: TFAP is a cyclooxygenase-1 (COX-1) inhibitor with analgesic effects but can cause reddish-purple urine discoloration. This study aimed to develop more potent analgesic agents without this side effect, leading to the synthesis of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.